Capzimin - 2084868-04-0

Capzimin

Catalog Number: EVT-2576726
CAS Number: 2084868-04-0
Molecular Formula: C30H24N6O2S4
Molecular Weight: 628.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Capzimin belongs to the class of small-molecule inhibitors targeting the ubiquitin-proteasome system, specifically focusing on the JAMM (JAB1/MPN/Mov34) metalloproteases. Its primary target, Rpn11, plays a crucial role in the deubiquitination of substrates prior to their degradation by the proteasome .

Synthesis Analysis

The synthesis of Capzimin involves several critical steps:

  1. Thiol Acetylation: The process begins with the thiol acetylation of quinoline derivatives, where a thiol group is introduced to form a stable intermediate.
  2. N-Alkylation: This step involves the introduction of an alkyl group to enhance the compound's potency and selectivity against Rpn11.
  3. De-Thiol Acetylation: Finally, the acetyl group is removed to yield the active form of Capzimin.

The synthesis parameters include specific temperature controls and reaction times to ensure optimal yield and purity. For example, reactions are typically conducted under inert atmospheres to prevent oxidation .

Molecular Structure Analysis

Capzimin's molecular structure features a quinoline core with a thiazole side chain and a mercapto group. Key structural characteristics include:

  • Quinoline Ring: Provides a planar structure that facilitates interactions with the target enzyme.
  • Thiazole Group: Enhances binding affinity through specific interactions with Rpn11.
  • Mercapto Group: Essential for chelation with the zinc ion in the active site of Rpn11.

The compound's three-dimensional conformation allows for effective binding within the active site of Rpn11, as evidenced by docking studies that illustrate its ability to form bidentate complexes with zinc .

Chemical Reactions Analysis

Capzimin primarily participates in reversible inhibition reactions with Rpn11. The mechanism involves:

  • Binding to Rpn11: Capzimin binds to the active site, blocking substrate access and preventing deubiquitination.
  • Inhibition Type: It exhibits uncompetitive inhibition characteristics against Rpn11 while showing competitive inhibition against other JAMM domain proteases.

The IC50 value for Capzimin against Rpn11 is reported at approximately 0.34 μM, indicating strong inhibitory potency .

Mechanism of Action

Capzimin's mechanism of action involves several key steps:

  1. Inhibition of Deubiquitination: By binding to Rpn11, Capzimin prevents the removal of ubiquitin from substrates destined for proteasomal degradation.
  2. Stabilization of Substrates: This leads to an accumulation of ubiquitinated proteins within cells, triggering an unfolded protein response that can induce apoptosis in cancer cells.
  3. Reversibility: The inhibitory effect is reversible; upon washout, normal proteasome function can resume .

This mechanism highlights Capzimin's potential as a therapeutic agent in cancer treatment by selectively inducing stress in malignant cells while sparing normal cells.

Physical and Chemical Properties Analysis

Capzimin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 275 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents but poorly soluble in water.
  • Stability: Stable under acidic conditions but may degrade in strongly basic environments.

These properties are critical for its formulation as a therapeutic agent and influence its bioavailability and pharmacokinetics .

Applications

Capzimin has significant potential applications in cancer therapy due to its unique mechanism of action:

  • Anticancer Agent: Its ability to induce apoptosis through proteasome inhibition makes it a candidate for treating various cancers, particularly those resistant to conventional therapies.
  • Research Tool: Capzimin serves as a valuable tool for studying proteasome-related pathways and mechanisms in cellular biology.

Current research focuses on optimizing its pharmacological properties and evaluating its efficacy in clinical settings .

Introduction to Proteasome Inhibition in Cancer Therapeutics

The Ubiquitin-Proteasome System in Cellular Homeostasis and Oncogenesis

The ubiquitin-proteasome system represents the primary pathway for controlled intracellular protein degradation in eukaryotic cells, serving as a critical regulator of cellular homeostasis. This sophisticated system employs a cascade of enzymatic reactions involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3) to tag target proteins with polyubiquitin chains, predominantly through lysine-48 linkages. These ubiquitinated substrates are subsequently recognized and processed by the 26S proteasome, a massive 2.5 MDa multiprotein complex comprising a 20S core particle capped by 19S regulatory particles. The 20S core contains the proteolytically active sites, while the 19S regulatory particle performs critical substrate recognition, deubiquitination, and unfolding functions. In normal cellular physiology, this system maintains precise control over protein turnover, regulating essential processes including cell cycle progression, DNA repair mechanisms, signal transduction pathways, and stress response systems [2] [4].

In oncogenesis, cancer cells develop an exaggerated dependence on the ubiquitin-proteasome system to support their rapid proliferation and survival. The heightened protein synthesis characteristic of malignant cells generates substantial proteotoxic stress, creating an increased burden of misfolded proteins that requires efficient clearance. Additionally, cancer cells exploit the ubiquitin-proteasome system to precisely regulate the degradation of tumor suppressors (e.g., p53) and cell cycle inhibitors while stabilizing oncoproteins and pro-survival factors. This dependency creates a critical vulnerability: inhibition of the ubiquitin-proteasome system disproportionately impacts malignant versus non-transformed cells, establishing it as a compelling therapeutic target in oncology [2] [4] [5].

Limitations of 20S Proteasome-Targeted Therapies (e.g., Bortezomib Resistance)

The clinical validation of proteasome inhibition as an anticancer strategy was achieved with the development of boronic acid dipeptides such as bortezomib, which selectively target the chymotrypsin-like (β5) activity within the 20S core particle. Bortezomib demonstrated significant efficacy in multiple myeloma and mantle cell lymphoma, leading to its regulatory approval and establishing the proteasome as a viable drug target. However, the clinical utility of 20S core particle inhibitors faces significant limitations. Both intrinsic and acquired resistance to bortezomib and second-generation agents (carfilzomib, ixazomib) commonly develop, resulting in therapeutic failure and disease relapse. The mechanisms underlying resistance are multifaceted, involving upregulation of proteasome subunits, overexpression of efflux pumps, mutations in the β5 subunit active site, and activation of alternative protein degradation pathways such as autophagy [1] [2] [4].

Table 1: Limitations of Clinically Approved 20S Proteasome Inhibitors

InhibitorTarget SitePrimary Clinical UseKey Resistance Mechanisms
Bortezomibβ5 subunit (chymotrypsin-like activity)Multiple myeloma, Mantle cell lymphomaβ5 subunit mutations, P-glycoprotein upregulation, proteasome subunit overexpression
Carfilzomibβ5 subunit (chymotrypsin-like activity)Relapsed multiple myelomaβ5 subunit mutations, immunoproteasome upregulation
Ixazomibβ5 subunit (chymotrypsin-like activity)Relapsed multiple myelomaMultidrug resistance protein upregulation

Furthermore, 20S inhibitors exhibit substantial toxicities, including peripheral neuropathy, thrombocytopenia, and gastrointestinal disturbances, which limit their dosing and duration of administration. Perhaps most significantly, these agents demonstrate limited efficacy in solid tumors, highlighting the need for innovative approaches targeting alternative nodes within the ubiquitin-proteasome system. The constrained therapeutic index and narrow spectrum of activity underscore the imperative to develop inhibitors with distinct mechanisms of action capable of overcoming the limitations of current 20S-targeted therapies [1] [2] [4].

Rationale for Targeting 19S Regulatory Particle Subunits (Regulatory Particle Non-ATPase 11) as an Alternative Strategy

The 19S regulatory particle presents compelling alternative targets for proteasome inhibition, particularly through its deubiquitinating enzymes. Among these, regulatory particle non-ATPase 11 (Rpn11), also known as POH1, stands out due to its essential role and mechanistic distinction from 20S inhibitors. Rpn11 is a JAB1/MPN/MOV34 metalloenzyme (JAMM) domain-containing deubiquitinase positioned within the 19S regulatory particle lid subcomplex. Unlike ubiquitin-specific proteases or ubiquitin C-terminal hydrolases that disassemble ubiquitin chains prior to substrate engagement with the proteasome, Rpn11 catalyzes the deubiquitination of substrates only after they have been committed to degradation. This cleavage is ATP-dependent and tightly coupled to the unfolding and translocation of substrates into the 20S catalytic core. This coupling mechanism ensures that Rpn11 inhibition directly blocks substrate degradation without affecting earlier steps in the ubiquitin-proteasome pathway [1] [3] [4].

The therapeutic rationale for targeting Rpn11 is multifaceted. First, as an essential component of the 26S proteasome complex, Rpn11 inhibition directly impedes the degradation of polyubiquitinated proteins, inducing proteotoxic stress and apoptosis in malignant cells. Second, because Rpn11 operates via a distinct metalloprotease mechanism rather than the cysteine protease activity targeted by 20S inhibitors, it offers potential to overcome bortezomib resistance. Third, Rpn11 exhibits non-redundant functions beyond proteostasis, including roles in DNA repair, cell cycle progression, and maintaining cancer stem cell pluripotency, suggesting broader anticancer effects. Finally, siRNA screens have demonstrated that depletion of Rpn11 sensitizes cancer cells bearing epidermal growth factor receptor mutations to tyrosine kinase inhibitors, indicating potential for combination therapies [1] [4] [6].

Table 2: Comparative Mechanisms of Proteasome Inhibition Strategies

Feature20S Core Particle Inhibitors (e.g., Bortezomib)Rpn11 Inhibitors (e.g., Capzimin)
Molecular Targetβ1, β2, β5 catalytic subunitsJAMM metalloprotease domain of Rpn11
Catalytic MechanismReversible/irreversible inhibition of threonine proteasesZinc chelation of metalloprotease
Inhibition SiteCatalytic coreRegulatory particle
Inhibition TimingPrevents substrate proteolysisPrevents substrate deubiquitination and processing
Primary EffectAccumulation of polyubiquitinated proteinsAccumulation of polyubiquitinated proteins
Mechanism to Overcome ResistanceLimitedBypasses mutations in β subunits and immunoproteasome adaptation
Cellular ResponseUnfolded protein response activationUnfolded protein response activation and proteotoxic stress

The discovery and development of capzimin (8,8'-dithiobis[N-[2-(2-thiazolyl)ethyl]-3-quinolinecarboxamide]) represents the first successful implementation of this alternative strategy. This first-in-class Rpn11 inhibitor emerged from systematic screening efforts targeting the JAMM metalloprotease domain and subsequent medicinal chemistry optimization. Capzimin demonstrates a unique mechanism of action: it functions as an uncompetitive inhibitor that selectively binds the catalytic zinc ion within Rpn11's active site, but only after substrate engagement induces conformational changes that expose the metal center. This sophisticated mechanism underpins its selectivity and differentiates it fundamentally from existing proteasome-targeted therapeutics [1] [3] [6].

Capzimin exhibits remarkable biochemical selectivity, showing >5-fold preference for Rpn11 over related JAMM family proteases such as CSN5 (80-fold selectivity), AMSH (10-fold), and BRCC36 (6-fold), and >100-fold selectivity over diverse metalloenzymes including matrix metalloproteinases and histone deacetylases. Importantly, capzimin effectively blocks proliferation of cancer cell lines, including those resistant to bortezomib, validating Rpn11 as a therapeutically relevant target. Proteomic analyses confirm that capzimin stabilizes a distinct subset of polyubiquitinated substrates compared to bortezomib, further underscoring its unique mechanism. The advent of capzimin thus provides a compelling alternative path to develop next-generation proteasome inhibitors with potential to overcome the limitations of existing therapies and expand the utility of proteasome inhibition to a broader spectrum of malignancies [1] [3] [6].

Properties

CAS Number

2084868-04-0

Product Name

Capzimin

IUPAC Name

N-[2-(1,3-thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide

Molecular Formula

C30H24N6O2S4

Molecular Weight

628.8

InChI

InChI=1S/C30H24N6O2S4/c37-29(33-9-7-25-31-11-13-39-25)21-15-19-3-1-5-23(27(19)35-17-21)41-42-24-6-2-4-20-16-22(18-36-28(20)24)30(38)34-10-8-26-32-12-14-40-26/h1-6,11-18H,7-10H2,(H,33,37)(H,34,38)

InChI Key

RNEOHKZPZKEZCQ-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CN=C2C(=C1)SSC3=CC=CC4=CC(=CN=C43)C(=O)NCCC5=NC=CS5)C(=O)NCCC6=NC=CS6

Solubility

not available

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